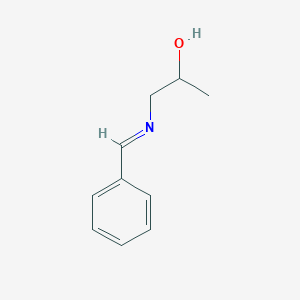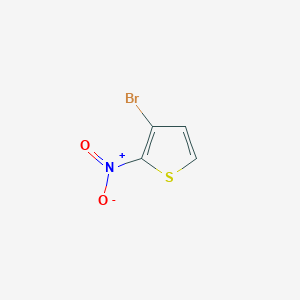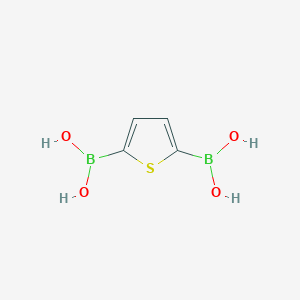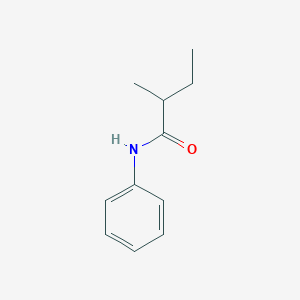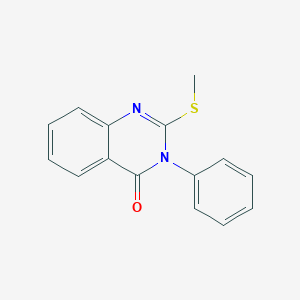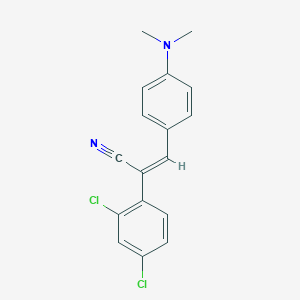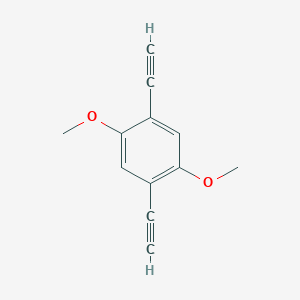
1,4-二乙炔基-2,5-二甲氧基苯
描述
1,4-Diethynyl-2,5-dimethoxybenzene: is an organic compound with the molecular formula C12H10O2 . It is characterized by the presence of two ethynyl groups and two methoxy groups attached to a benzene ring. This compound is of interest in various fields of research due to its unique chemical structure and properties .
科学研究应用
1,4-Diethynyl-2,5-dimethoxybenzene has several applications in scientific research, including:
Biology and Medicine: While specific biological applications are less documented, compounds with similar structures are often investigated for their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions: 1,4-Diethynyl-2,5-dimethoxybenzene can be synthesized through a multi-step process. One common method involves the reaction of 2,5-dimethoxybenzene with ethynylating agents. For instance, a typical synthesis might involve the use of 2,5-dimethoxy-1,4-phenylene bis(ethyne-2,1-diyl) bis(trimethylsilane) as a precursor. This compound is then treated with a fluoride source such as tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF) to yield 1,4-diethynyl-2,5-dimethoxybenzene .
Industrial Production Methods: Industrial production methods for 1,4-diethynyl-2,5-dimethoxybenzene are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including the use of protective groups and selective deprotection steps to achieve the desired product.
化学反应分析
Types of Reactions: 1,4-Diethynyl-2,5-dimethoxybenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the ethynyl groups can act as sites for further functionalization.
Oxidation and Reduction: The ethynyl groups can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used for the oxidation of ethynyl groups.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst can reduce the ethynyl groups to ethyl groups.
Major Products Formed:
Substitution Products: Depending on the electrophile used, various substituted derivatives of 1,4-diethynyl-2,5-dimethoxybenzene can be formed.
Oxidation Products: Oxidation of the ethynyl groups can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction typically yields ethyl-substituted derivatives.
作用机制
The mechanism of action of 1,4-diethynyl-2,5-dimethoxybenzene in chemical reactions typically involves the interaction of its ethynyl groups with various reagents. For example, in electrophilic aromatic substitution, the ethynyl groups can stabilize the intermediate carbocation, facilitating the substitution process . The methoxy groups also play a role in directing the substitution to specific positions on the benzene ring.
相似化合物的比较
2,5-Diethoxy-1,4-diethynylbenzene: This compound is similar in structure but has ethoxy groups instead of methoxy groups.
1,4-Diethynyl-2,5-bis(heptyloxy)benzene: This compound has longer alkoxy chains, which can affect its solubility and reactivity.
Uniqueness: 1,4-Diethynyl-2,5-dimethoxybenzene is unique due to the presence of both ethynyl and methoxy groups, which provide a balance of reactivity and stability. The methoxy groups enhance the electron density on the benzene ring, making it more reactive towards electrophiles, while the ethynyl groups offer sites for further functionalization.
属性
IUPAC Name |
1,4-diethynyl-2,5-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-5-9-7-12(14-4)10(6-2)8-11(9)13-3/h1-2,7-8H,3-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKLCCACADHPRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C#C)OC)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348804 | |
| Record name | 1,4-diethynyl-2,5-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74029-40-6 | |
| Record name | 1,4-diethynyl-2,5-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 1,4-Diethynyl-2,5-dimethoxybenzene and how do they influence its crystal packing?
A1: 1,4-Diethynyl-2,5-dimethoxybenzene (C12H10O2) possesses a symmetrical structure with two ethynyl groups (-C≡CH) at the 1,4 positions and two methoxy groups (-OCH3) at the 2,5 positions of a benzene ring. Crystallographic studies at 150K reveal that the primary interactions dictating its crystal packing are the weak hydrogen bonds formed between the alkyne hydrogen atoms and the oxygen atoms of the methoxy groups []. This interaction, with an H...O distance of 2.39 Å, plays a crucial role in the solid-state arrangement of the molecules. []
Q2: How does 1,4-Diethynyl-2,5-dimethoxybenzene behave as a bridging ligand in bimetallic ruthenium complexes?
A2: 1,4-Diethynyl-2,5-dimethoxybenzene acts as a bridging ligand in bimetallic ruthenium complexes of the type [{Ru(dppe)Cp*}2(μ-C≡CArC≡C)], where Ar represents the aromatic core of the bridging ligand []. Upon one-electron oxidation, these complexes exhibit unique electronic characteristics. They demonstrate properties of both a bridge-oxidized state, where the electron is removed from the diethynylaromatic ligand, and a mixed-valence state, where the ruthenium centers share the positive charge []. This simultaneous existence of bridge-oxidized and mixed-valence states is attributed to several factors, including the orientation of the aromatic plane relative to the metal d-orbitals involved in π-bonding []. This complex behavior highlights the potential of 1,4-Diethynyl-2,5-dimethoxybenzene and its derivatives in designing materials with intriguing electronic and redox properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B186766.png)
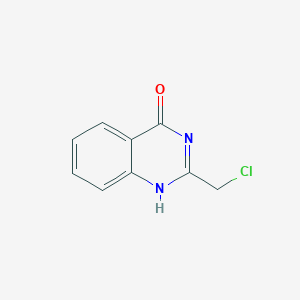
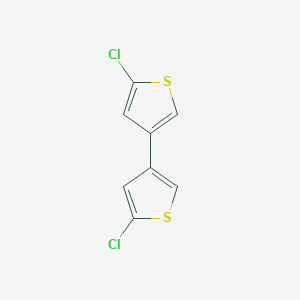
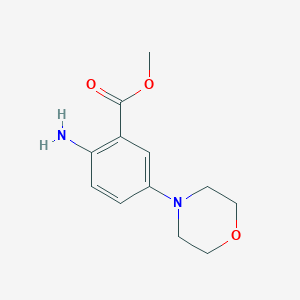
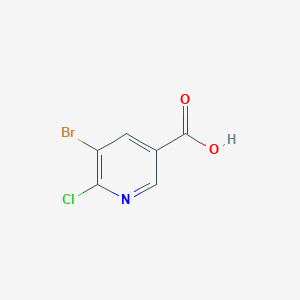
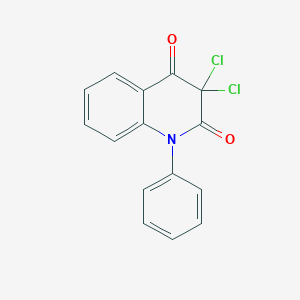
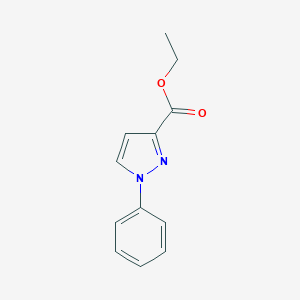
![2-[(4-Chlorobenzylidene)amino]-2-methyl-1-propanol](/img/structure/B186780.png)
